

# In Vitro Spectrum of Activity of Ceftolozane Sulfate: A Technical Guide

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## Compound of Interest

Compound Name: Ceftolozane Sulfate

Cat. No.: B606592

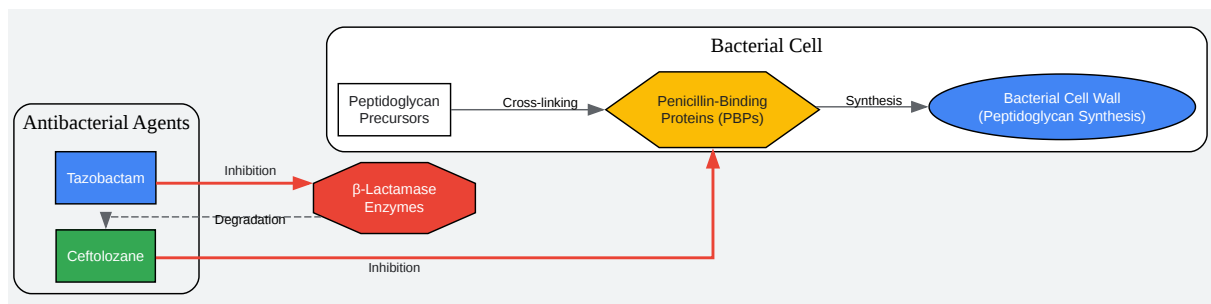
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**Ceftolozane sulfate**, a novel cephalosporin antibiotic, represents a significant advancement in the therapeutic arsenal against challenging Gram-negative bacterial infections. When combined with tazobactam, a well-established  $\beta$ -lactamase inhibitor, its spectrum of activity is broadened to include many multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive overview of the in vitro activity of Ceftolozane, detailing its mechanism of action, summarizing key susceptibility data, outlining experimental protocols, and illustrating relevant biological and experimental pathways.

## Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[1][2]</sup> This is achieved through its high affinity for essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.<sup>[1][2][3]</sup> By binding to and inactivating these proteins, Ceftolozane disrupts cell wall integrity, leading to cell lysis and death.<sup>[1][2]</sup> It has shown a particularly high affinity for the PBPs of *Pseudomonas aeruginosa* and *Escherichia coli*.<sup>[1][2]</sup>

The addition of tazobactam, a  $\beta$ -lactamase inhibitor, protects Ceftolozane from degradation by many common  $\beta$ -lactamase enzymes, particularly most Class A (including extended-spectrum  $\beta$ -lactamases, or ESBLs) and some Class C enzymes.<sup>[4][5]</sup> This combination, known as Ceftolozane/tazobactam (C/T), restores Ceftolozane's activity against bacteria that have acquired resistance through the production of these enzymes.<sup>[4]</sup>



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**Caption:** Mechanism of Ceftolozane/tazobactam action.

## Data Presentation: In Vitro Susceptibility

The in vitro potency of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

## Activity against *Pseudomonas aeruginosa*

Ceftolozane/tazobactam is consistently one of the most potent  $\beta$ -lactam agents tested against *P. aeruginosa*, including strains resistant to other antibiotics like carbapenems, cephalosporins, and piperacillin/tazobactam.<sup>[6][7][8]</sup>

Organism	Region/Study	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	% Susceptible
P. aeruginosa	U.S. (2012-2015)	3,851	0.5	2	97.0% <a href="#">[7]</a>
P. aeruginosa	Germany (2014-2015)	502	0.5	2	N/A <a href="#">[6]</a>
P. aeruginosa	Spain (2013)	500	0.5	4	N/A <a href="#">[9]</a>
P. aeruginosa	Australia (BSI)	N/A	1	2	96% <a href="#">[10]</a>
P. aeruginosa	U.S. (2011-2012)	N/A	0.5	2	N/A <a href="#">[11]</a>
P. aeruginosa (MDR)	U.S. (2012-2015)	607	N/A	N/A	84.9% <a href="#">[7]</a>
P. aeruginosa (XDR)	U.S. (2012-2015)	363	N/A	N/A	76.9% <a href="#">[7]</a>
P. aeruginosa (MDR)	Spain	129	2	4	92.2% <a href="#">[12]</a>

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

## Activity against Enterobacteriaceae

Ceftolozane/tazobactam demonstrates high activity against a wide range of Enterobacteriaceae. Its efficacy is particularly notable against E. coli, including ESBL-producing strains. While active against many Klebsiella pneumoniae isolates, its potency is reduced against strains that produce certain types of  $\beta$ -lactamases, especially carbapenemases.[\[4\]](#)

Organism	Region/Study	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	% Susceptible
Escherichia coli	Germany (2014-2015)	486	0.25	0.5	N/A[6]
E. coli	Spain (2013)	250	0.25	0.5	N/A[9]
E. coli (ESBL phenotype)	Spain (2013)	N/A	0.5	1	N/A[9]
Klebsiella pneumoniae	Germany (2014-2015)	163	0.25	1	N/A[6]
K. pneumoniae	Morocco (2018)	N/A	0.5	>32	68.8%[13]
K. pneumoniae (ESBL phenotype)	Spain (2013)	N/A	4	16	N/A[9]
Enterobacter cloacae complex	Latin America (2016-2017)	N/A	1	32	62.5%[14]
Enterobacteriales (Overall)	Latin America (2016-2017)	2252	1	32	83.9%[14]
Enterobacteriales (Overall)	U.S. (2011-2012)	7,071	0.25	1	N/A[11]

## Activity against Anaerobic Bacteria

The addition of tazobactam provides Ceftolozane with activity against many anaerobic organisms, particularly species of the *Bacteroides fragilis* group, *Prevotella*, and *Fusobacterium*.<sup>[5]</sup>

Organism	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)
Bacteroides fragilis	605 (total anaerobes)	N/A	4
Prevotella spp.	N/A	N/A	N/A
Fusobacterium spp.	N/A	N/A	N/A

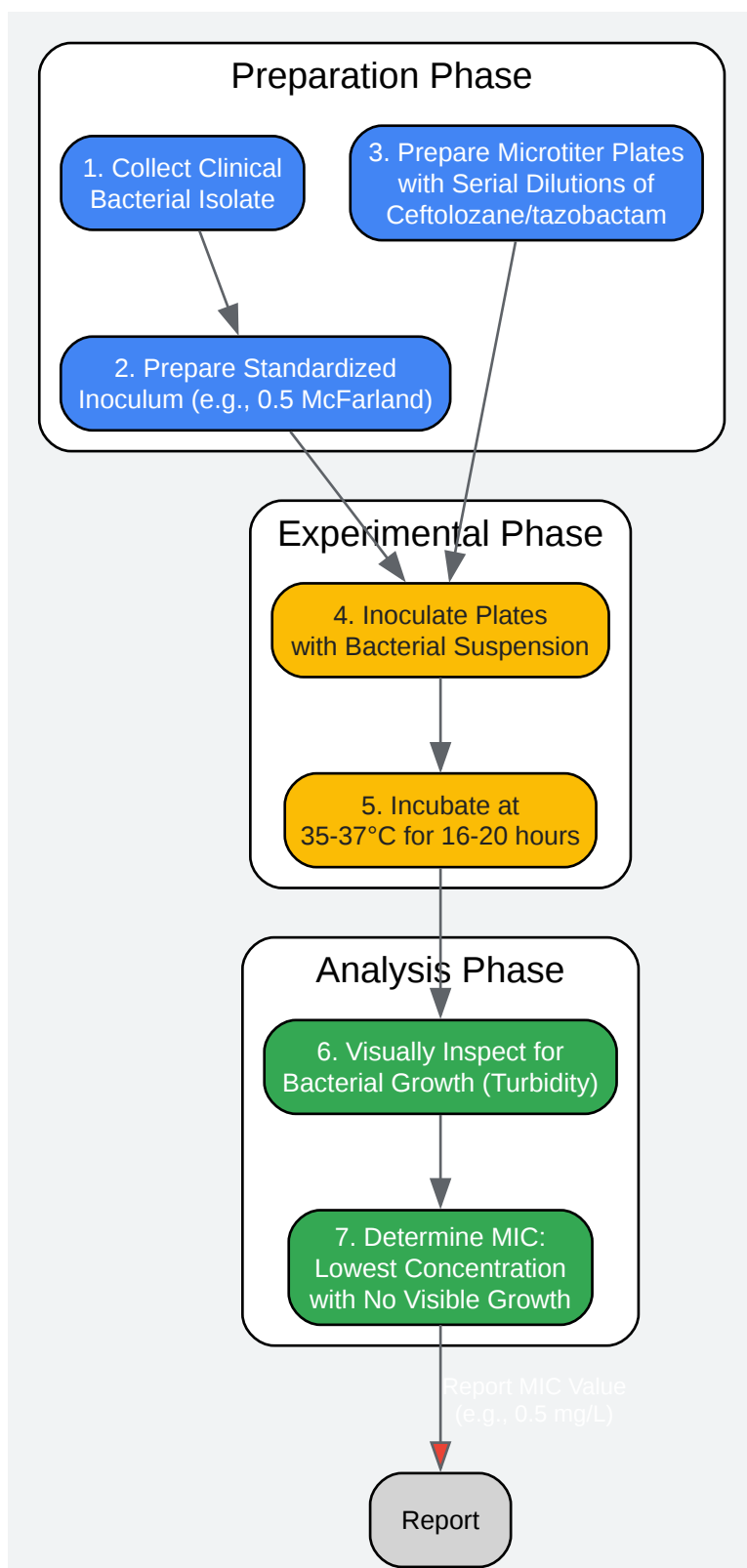
Data for Prevotella and Fusobacterium showed good activity but specific MIC values were not detailed in the source.[\[5\]](#)

## Experimental Protocols

The quantitative data presented are predominantly derived from standardized in vitro susceptibility testing methods. The reference method for determining MICs is broth microdilution, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[6\]](#)[\[9\]](#)

### Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits growth.



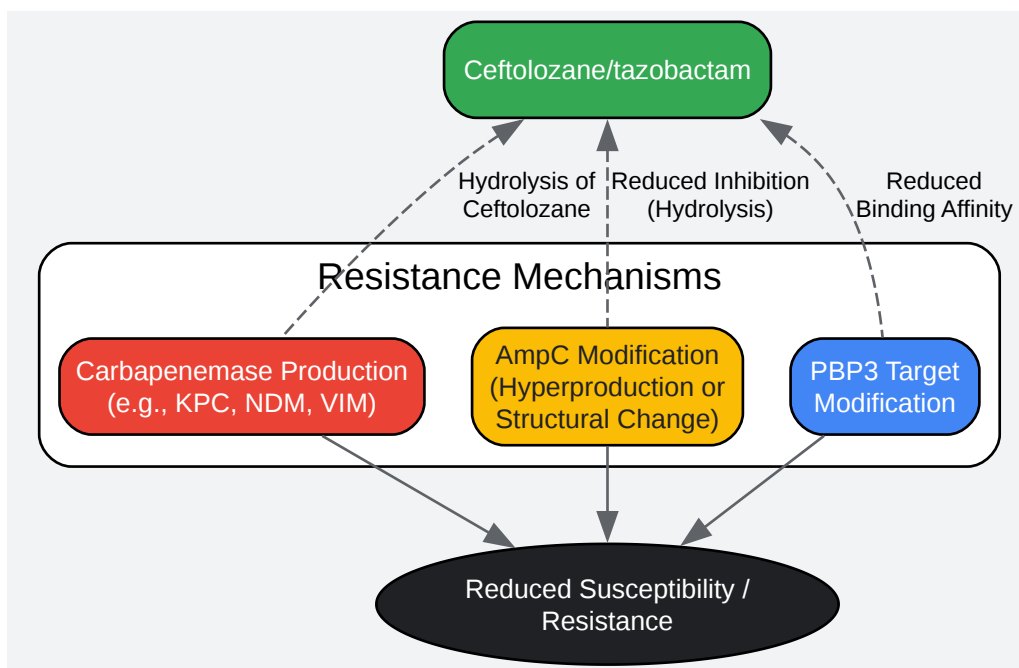
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**Caption:** Generalized workflow for MIC determination.

## Mechanisms of Resistance

While Ceftolozane/tazobactam is stable against many common  $\beta$ -lactamases, certain resistance mechanisms can compromise its activity. Understanding these pathways is critical for predicting its clinical utility and monitoring for the emergence of resistance.

- **Carbapenemase Production:** The most significant mechanism of resistance is the production of carbapenemases. Tazobactam does not effectively inhibit serine carbapenemases (like KPC) or metallo- $\beta$ -lactamases (MBLs such as NDM, VIM, IMP).<sup>[15][16]</sup> Isolates producing these enzymes are typically resistant to Ceftolozane/tazobactam.<sup>[17][18]</sup>
- **AmpC Modifications:** Although Ceftolozane was designed for stability against the chromosomal AmpC  $\beta$ -lactamase of *P. aeruginosa*, mutations in the *ampC* gene or its regulatory genes (*ampD*, *ampR*) can lead to hyperproduction or structural changes in the enzyme, resulting in increased MICs and resistance.<sup>[15][19][20]</sup>
- **Target Site Modification:** Alterations in the primary target, PBP3 (encoded by the *ftsI* gene), can also confer resistance, though this is a less common mechanism.<sup>[15][19]</sup>



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**Caption:** Key resistance mechanisms against Ceftolozane.

## Conclusion

The in vitro data robustly support the potent activity of **Ceftolozane sulfate**, in combination with tazobactam, against a broad spectrum of clinically important Gram-negative pathogens. Its exceptional potency against *P. aeruginosa*, including many MDR and XDR isolates, positions it as a valuable therapeutic option for infections caused by this challenging organism.<sup>[6][7][9]</sup> Furthermore, it demonstrates excellent activity against *E. coli* and many other Enterobacteriaceae, including ESBL-producing strains.<sup>[6][9][21]</sup> The primary limitation to its spectrum is the lack of activity against bacteria that produce carbapenemases.<sup>[15][17]</sup> Continuous surveillance and an understanding of local resistance epidemiology are crucial for guiding the appropriate use of this important antimicrobial agent.

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